N-(3,4-Dimethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with ethyl and pyrazine groups, linked via a thioether bridge to an acetamide moiety bearing a 3,4-dimethoxyphenyl substituent. Its synthesis likely involves multi-step heterocyclization and substitution reactions, analogous to methods reported for related triazole derivatives .
Properties
CAS No. |
585559-44-0 |
|---|---|
Molecular Formula |
C18H20N6O3S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N6O3S/c1-4-24-17(13-10-19-7-8-20-13)22-23-18(24)28-11-16(25)21-12-5-6-14(26-2)15(9-12)27-3/h5-10H,4,11H2,1-3H3,(H,21,25) |
InChI Key |
MOVDBYPXVMUQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
N-(3,4-Dimethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that exhibits significant biological activity due to its unique structural features, including a triazole ring and a thioacetamide moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 390.46 g/mol. The presence of the triazole ring is particularly noteworthy, as this structure is often associated with various pharmacological activities, including antifungal and antibacterial effects.
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Known for antifungal and antibacterial properties |
| Thioacetamide Moiety | Enhances reactivity and potential interactions with biological targets |
| Dimethoxyphenyl Group | Provides additional functional properties |
Antimicrobial Properties
Studies have shown that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to N-(3,4-Dimethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have demonstrated effectiveness against various bacterial strains and fungi. The mechanism of action typically involves inhibition of cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies indicated that it could induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown a significant increase in apoptotic markers when tested on breast cancer cell lines (MDA-MB-231), indicating a possible mechanism through which these compounds exert their anticancer effects.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes. Triazole derivatives are known to inhibit carbonic anhydrases (CAs), which play a crucial role in various physiological processes. The inhibition of CA IX has been associated with antitumor activity, making this compound a candidate for further investigation in cancer therapy.
Case Study 1: Antimicrobial Activity
In a comparative study, N-(3,4-Dimethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Apoptosis Induction in Cancer Cells
A study focused on the effect of the compound on MDA-MB-231 cells showed that treatment led to a notable increase in apoptotic cells as measured by annexin V-FITC assays. The percentage of annexin V-positive cells increased from 0.18% in control groups to 22.04% post-treatment, demonstrating its potential as an anticancer agent.
The biological activity of N-(3,4-Dimethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like carbonic anhydrases suggests it may disrupt critical biochemical pathways involved in tumor growth.
- Induction of Apoptosis : The observed increase in apoptotic markers indicates that the compound may activate intrinsic apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis or membrane integrity likely contributes to its antimicrobial effects.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties , particularly against various bacterial and fungal strains. Research indicates that derivatives of 1,2,4-triazoles have shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of the triazole ring enhances the compound's ability to inhibit microbial growth, making it a candidate for developing new antibiotics .
Anticancer Properties
There is emerging evidence supporting the anticancer potential of 1,2,4-triazole derivatives. Studies have demonstrated that compounds similar to N-(3,4-Dimethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain triazole derivatives have shown cytotoxicity against various cancer cell lines with IC50 values lower than conventional chemotherapeutics .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of 1,2,4-triazole compounds. These compounds can modulate inflammatory pathways and cytokine production, providing a therapeutic avenue for treating inflammatory diseases .
Enzyme Inhibition
Many triazole derivatives act as inhibitors of specific enzymes that are crucial for microbial survival or cancer cell proliferation. For example, they may inhibit the synthesis of ergosterol in fungi or interfere with kinase pathways in cancer cells .
Interaction with Receptors
The compound may also interact with various receptors involved in inflammation and pain signaling pathways. This interaction can lead to reduced pain and inflammation in preclinical models .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of triazole derivatives against E. coli and S. aureus, revealing that compounds with similar structures to N-(3,4-Dimethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibited MIC values significantly lower than standard antibiotics .
Anticancer Activity
In another investigation focusing on anticancer properties, a derivative showed an IC50 value of 45 nM against human breast cancer cells (MDA-MB-231), indicating potent activity compared to existing treatments .
Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | Lower MIC values than standard antibiotics |
| Anticancer | Induces apoptosis in cancer cells | IC50 values < 50 nM in breast cancer studies |
| Anti-inflammatory | Modulates inflammatory pathways | Significant reduction in cytokine levels |
Chemical Reactions Analysis
Thioether Oxidation Reactions
The thioether (-S-) group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| H₂O₂ (30%), acetic acid, 60°C | Sulfoxide (S=O) | 75–85% | Selective oxidation without affecting other groups |
| mCPBA (2 equiv.), CH₂Cl₂, 0°C → rt | Sulfone (O=S=O) | 60–70% | Requires stoichiometric peroxide |
This reaction is critical for modifying electron density at the sulfur center, potentially altering biological activity.
Acetamide Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, reflux, 12 hr):
Forms 2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid and 3,4-dimethoxyaniline.
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water. -
Basic Hydrolysis (NaOH 10%, ethanol, 80°C, 6 hr):
Yields sodium 2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate and 3,4-dimethoxyaniline.
Triazole Ring Functionalization
The 1,2,4-triazole core participates in electrophilic substitution and coordination reactions:
Electrophilic Aromatic Substitution
-
Nitration (HNO₃/H₂SO₄, 0°C):
Substitution at the C3 position of the triazole ring (minor) and pyrazine ring (major) .
Product : Nitro derivatives with reduced yield (~40%) due to competing pyrazine nitration .
Metal Coordination
-
With Zn²⁺ or Cu²⁺ in aqueous ethanol, the triazole’s N2 and N4 atoms form stable complexes (log K ≈ 4.2–5.1) .
Application : Potential for catalytic or medicinal use in metal-organic frameworks .
Pyrazine Ring Reactivity
The electron-deficient pyrazine ring undergoes nucleophilic substitution under harsh conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Amination | NH₃, Pd/C, 120°C, 24 hr | 5-(Pyrazin-2-yl)triazole with -NH₂ substituent |
| Chlorination | POCl₃, PCl₅, 100°C | 2-Chloropyrazine derivative |
Reactivity is limited compared to benzene due to pyrazine’s electron-withdrawing nature.
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes demethylation with BBr₃ (1M in CH₂Cl₂, −78°C → rt):
Cross-Coupling Reactions
While direct coupling is limited, the triazole-thioacetamide scaffold can be modified via:
-
Suzuki-Miyaura Coupling : Requires halogenation at the pyrazine ring (e.g., bromination using NBS) .
Example : Reaction with arylboronic acids yields biaryl derivatives (60–80% yield) .
Stability Under Physiological Conditions
-
pH Stability : Stable at pH 2–10 (24 hr, 37°C).
-
Oxidative Stress : Resists H₂O₂ (1 mM) but degrades in Fenton’s reagent (- OH radicals).
Key Research Findings
-
The thioether and triazole groups dominate reactivity, enabling sulfoxidation, hydrolysis, and metal coordination .
-
Pyrazine’s low electron density limits substitution unless activated by electron-donating groups.
-
Demethylation of the 3,4-dimethoxyphenyl group provides a route to polar metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with several triazole- and acetamide-containing derivatives. Below is a comparative analysis based on substituent variations, synthetic pathways, and physicochemical properties.
Substituent Effects on Properties
Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound enhances solubility in polar solvents compared to the 4-ethylphenyl in , which may favor hydrophobic interactions in biological systems.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for triazole-thioacetamides, such as condensation of hydrazine derivatives with thiocyanate or chloroacetate reagents .
- In contrast, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-thione was synthesized via amine-acyl hydrazide cyclization, emphasizing divergent routes for triazole functionalization.
Characterization Techniques :
- Compounds like were analyzed via IR, NMR, and X-ray crystallography, establishing protocols for verifying triazole-thione tautomerism. Similar methods would apply to the target compound’s structural validation .
Preparation Methods
Starting Materials and Reaction Conditions
-
3,4-Dimethoxyaniline (1.0 equiv) reacts with thioacetic acid (1.2 equiv) in the presence of Lawesson’s reagent (0.5 equiv) in anhydrous toluene.
-
Reaction Conditions :
-
Temperature: 110°C (reflux)
-
Duration: 4 hours
-
Atmosphere: Inert (N₂ or Ar)
-
-
Workup :
-
Cool to room temperature, dilute with ethyl acetate (50 mL), wash with 5% NaHCO₃ (2 × 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Mechanistic Insights
Lawesson’s reagent facilitates the conversion of the amide intermediate to the thioamide via a four-membered cyclic transition state, transferring sulfur to the carbonyl group.
Synthesis of 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-ylthio Intermediate
Cyclization of Thiosemicarbazide
-
Step 1 : Ethyl thiosemicarbazide (1.0 equiv) reacts with pyrazine-2-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C for 1 hour.
-
Step 2 : Cyclization is induced by adding HCl (2.0 M) and heating to 80°C for 6 hours.
-
Workup : Neutralize with NaHCO₃, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Alkylation with Ethyl Iodide
-
The triazole intermediate (1.0 equiv) is treated with ethyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours.
Coupling of Thioacetamide and Triazole Components
EDCI-Mediated Coupling
-
Reagents :
-
N-(3,4-Dimethoxyphenyl)thioacetamide (1.0 equiv)
-
4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-thiol (1.1 equiv)
-
EDCI·HCl (1.2 equiv)
-
DMAP (0.1 equiv)
-
-
Conditions :
-
Workup :
Alternative Coupling Strategies
-
DCC/HOBt System : Comparable yields (74%) but requires longer reaction times (48 hours).
-
Mukaiyama Reagent : Faster (12 hours) but lower yield (62%) due to side reactions.
Comparative Analysis of Synthetic Methods
| Parameter | EDCI/DMAP | DCC/HOBt | Mukaiyama |
|---|---|---|---|
| Yield | 76% | 74% | 62% |
| Reaction Time | 24 h | 48 h | 12 h |
| Purification | Recrystallization | Column Chromatography | Column Chromatography |
| Cost Efficiency | High | Moderate | Low |
Optimization Strategies
Solvent Selection
Temperature Control
Catalytic Additives
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Mitigation
Thioamide Oxidation
Q & A
Q. Optimization Strategies :
- Solvent Selection : Ethanol or aqueous ethanol enhances solubility of intermediates, as shown in thiosemicarbazide synthesis .
- Temperature Control : Reflux conditions (70–80°C) improve reaction rates without decomposition .
- Catalysis : Alkaline conditions (KOH/NaOH) facilitate thiolate ion formation, critical for sulfur bridging .
Q. Example Conditions :
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiolation | Chloroacetamide | Ethanol/H₂O | Reflux | 65–75 |
Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?
NMR Spectroscopy :
- ¹H/¹³C-NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazine aromatic signals at δ 8.5–9.0 ppm) .
- 2D NMR (HSQC, HMBC) resolves connectivity between triazole, pyrazine, and acetamide moieties .
Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 442.12) .
X-ray Crystallography : Resolves bond lengths and angles, critical for tautomeric form determination (e.g., thione vs. thiol configurations) .
Advanced: How can contradictions in bioactivity data across studies be systematically addressed?
Contradictions often arise from variations in:
- Substituent Effects : Minor structural changes (e.g., methoxy vs. ethoxy groups) significantly alter bioactivity. For example, 3,4-dimethoxyphenyl derivatives show enhanced antifungal activity compared to 2,4-substituted analogs .
- Assay Conditions : Differences in microbial strains, incubation times, or solvent polarity (e.g., DMSO vs. aqueous buffers) affect results .
Q. Resolution Strategies :
Dose-Response Curves : Establish IC₅₀ values under standardized protocols.
Control Experiments : Compare with structurally related compounds (e.g., triazoles with pyridine instead of pyrazine) to isolate substituent contributions .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Molecular Docking :
- Target Selection : Enzymes like CYP450 or fungal lanosterol 14α-demethylase are modeled due to triazole’s known inhibition mechanisms .
- Software Tools : AutoDock Vina or Schrödinger Suite assess binding affinities (e.g., pyrazine’s π-π stacking with heme groups) .
QSAR Modeling :
- Descriptors : LogP, polar surface area, and H-bond acceptors/donors correlate with antimicrobial activity .
- Validation : Leave-one-out cross-validation (LOOCV) ensures model robustness (R² > 0.8) .
Basic: How are physicochemical properties (e.g., solubility, stability) evaluated for this compound?
Solubility :
- Shake-Flask Method : Measure solubility in buffers (pH 1.2–7.4) using HPLC quantification .
- LogP Determination : Octanol-water partitioning via UV spectroscopy .
Stability Studies :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to identify degradation products .
Advanced: What strategies are employed to study thiol-thione tautomerism in the triazole ring?
Spectroscopic Analysis :
- IR Spectroscopy : Thione (C=S stretch at ~1200 cm⁻¹) vs. thiol (S-H stretch at ~2550 cm⁻¹) .
- ¹H-NMR : Absence of S-H proton confirms thione dominance in DMSO-d₆ .
X-ray Diffraction : Solid-state structures often stabilize the thione form due to hydrogen bonding .
Advanced: How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?
Library Synthesis : Modify substituents (e.g., ethyl → methyl on triazole, pyrazine → pyridine) .
Bioactivity Profiling : Test against Gram-positive/negative bacteria (MIC) and fungal strains (e.g., Candida albicans) .
Data Correlation : Use ML tools (e.g., Random Forest) to link electronic (Hammett σ) and steric parameters (Taft Eₛ) with activity .
Basic: What safety protocols are recommended for handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
